The Privileged Scaffold: A Technical Guide to CAS 1341214-28-5 (3-Cyclopropylthiomorpholine 1,1-dioxide) in Medicinal Chemistry
The Privileged Scaffold: A Technical Guide to CAS 1341214-28-5 (3-Cyclopropylthiomorpholine 1,1-dioxide) in Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic deployment of privileged structural motifs. CAS 1341214-28-5 , chemically identified as 3-Cyclopropylthiomorpholine 1,1-dioxide , has emerged as a highly valuable building block. By combining the metabolic stability of a sulfone-containing heterocycle with the steric shielding of a cyclopropyl group, this scaffold serves as an advanced bioisostere for traditional morpholines and piperidines.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight characteristics, mechanistic rationale in lead optimization, and self-validating protocols for its analytical characterization.
Physicochemical Profiling & Molecular Weight Analysis
Accurate molecular weight tracking and physicochemical profiling are foundational to synthetic planning and structure-activity relationship (SAR) tracking. The free base of 3-cyclopropylthiomorpholine 1,1-dioxide has an exact monoisotopic mass of 175.0667 Da, while its commonly utilized hydrochloride salt (CAS 1361218-99-6) presents a shifted molecular weight due to protonation[1][2].
The table below summarizes the critical quantitative data associated with this scaffold:
| Property | Value | Causality / Mechanistic Significance |
| CAS Registry Number | 1341214-28-5 (Free Base) 1361218-99-6 (HCl Salt) | Standard identifier for procurement and IP tracking[1][2]. |
| Molecular Formula | C₇H₁₃NO₂S | Defines the exact atomic composition for elemental analysis. |
| Average Molecular Weight | 175.25 g/mol (Free Base) 211.71 g/mol (HCl Salt) | Critical for precise stoichiometric calculations in cross-coupling reactions[1][2]. |
| Monoisotopic Mass | 175.0667 Da | The target exact mass required for High-Resolution Mass Spectrometry (HRMS) validation. |
| Estimated pKa (Amine) | ~5.4 | The strong electron-withdrawing inductive effect of the sulfone lowers the basicity compared to morpholine (pKa ~8.5)[3][4]. |
Mechanistic Rationale in Lead Optimization
The incorporation of 3-cyclopropylthiomorpholine 1,1-dioxide into a drug candidate is rarely accidental; it is a calculated molecular edit designed to overcome specific developmental liabilities.
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pKa Tuning and Basicity Reduction: Highly basic amines (like piperidines) often suffer from poor membrane permeability, high volume of distribution, and off-target hERG channel liabilities. The thiomorpholine 1,1-dioxide core acts as a functional bioisostere that depresses the amine's pKa to approximately 5.4 4[4]. This reduction in basicity mitigates phospholipidosis and improves oral bioavailability.
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Steric Shielding via the Cyclopropyl Group: The C3-cyclopropyl substitution sits directly adjacent to the secondary amine. This creates a localized steric bulk that shields the nitrogen from rapid N-glucuronidation or cytochrome P450-mediated N-dealkylation, thereby extending the in vivo half-life of the resulting drug candidate.
Figure 1: Decision tree and workflow for incorporating the thiomorpholine 1,1-dioxide scaffold during hit-to-lead optimization.
Analytical Characterization Protocols
To ensure scientific integrity and trustworthiness, the molecular weight and structural regiochemistry of CAS 1341214-28-5 must be rigorously verified prior to synthetic deployment. Below are field-proven, self-validating methodologies.
Protocol A: High-Resolution Mass Spectrometry (HRMS) for MW Verification
Objective: To confirm the exact monoisotopic mass (175.0667 Da) and the isotopic signature of the sulfur atom.
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Step 1: Sample Preparation. Dissolve 1.0 mg of the scaffold in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 0.1% Formic Acid (FA).
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Causality: Formic acid acts as a proton source. Despite the lowered pKa of the amine, the acidic environment ensures complete protonation to the [M+H]+ species, maximizing the signal-to-noise ratio.
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Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) using a rapid gradient of 5–95% Acetonitrile (with 0.1% FA) over 3 minutes.
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Causality: This step desalts the sample (critical if the HCl salt is utilized) and separates the analyte from any residual synthetic impurities.
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Step 3: ESI-TOF Detection. Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Causality: Positive mode is optimal for secondary amines. The high temperature ensures efficient droplet evaporation and rapid ion release into the Time-of-Flight (TOF) analyzer.
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Step 4: Data Analysis. Extract the ion chromatogram for m/z176.0740 ( [M+H]+ ). Validate the presence of the M+2 isotopic peak (approx. 4.5% relative abundance), which confirms the presence of the 34S isotope inherent to the thiomorpholine core.
Figure 2: Step-by-step MS workflow for the exact molecular weight validation of the scaffold.
Protocol B: Structural Elucidation via ¹H NMR Spectroscopy
Objective: To validate the regiochemistry of the cyclopropyl ring at the C3 position.
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Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 ).
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Causality: While CDCl₃ is standard, DMSO- d6 is mandated if the HCl salt variant (CAS 1361218-99-6) is used, as it overcomes the salt's poor solubility in non-polar halogenated solvents.
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Step 2: Acquisition. Acquire a standard 1D ¹H NMR spectrum at 400 MHz (or higher), utilizing 16–32 scans with a relaxation delay (D1) of 2 seconds.
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Causality: The 2-second delay ensures complete relaxation of the highly shielded cyclopropyl protons, providing accurate integration values.
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Step 3: Spectral Interpretation.
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Confirm the highly shielded cyclopropyl CH2 protons appearing as complex multiplets in the 0.2–0.6 ppm region.
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Identify the downfield shift of the methylene protons adjacent to the sulfone group (C2, C5, C6 positions) resonating between 3.0–3.5 ppm . The strong electron-withdrawing nature of the −SO2− group causes significant deshielding compared to standard piperidines.
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Synthetic Integration & Downstream Functionalization
When integrating 3-cyclopropylthiomorpholine 1,1-dioxide into a larger drug scaffold (e.g., attaching it to a heteroaryl chloride), the physicochemical properties of the amine dictate the reaction conditions:
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Nucleophilic Aromatic Substitution (SNAr): Because the amine is less nucleophilic than a standard morpholine (due to the sulfone's inductive pull), SNAr reactions require harsher conditions. Causality: To overcome the high activation energy barrier, reactions must typically be run at elevated temperatures (80–120°C) using strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or Cs2CO3 in polar aprotic solvents like DMF or NMP.
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Buchwald-Hartwig Amination: If SNAr fails due to the steric hindrance of the C3-cyclopropyl group, Palladium-catalyzed cross-coupling is required. Causality: A bulky, electron-rich ligand (such as RuPhos or BrettPhos) must be selected. These ligands specifically facilitate the challenging reductive elimination step by accommodating the steric bulk of the cyclopropyl-substituted amine.
References
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PubChem. "Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228." National Center for Biotechnology Information. Available at:[Link]
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ACS Medicinal Chemistry Letters. "Sub-stoichiometric Modulation of Viral Targets—Potent Antiviral Agents That Exploit Target Vulnerability." American Chemical Society. Available at: [Link]
